

Physicochemical properties and molecular weight of (+)-Corypalmine

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Compound of Interest

Compound Name: (+)-Corypalmine

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An In-depth Technical Guide to the Physicochemical Properties of **(+)-Corypalmine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a tetrahydroprotoberberine alkaloid, a class of isoquinoline alkaloids found in various plant species, notably within the *Corydalis* genus. This document provides a comprehensive overview of the core physicochemical properties of **(+)-Corypalmine**, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of **(+)-Corypalmine** are crucial for its handling, formulation, and application in research settings. These properties have been compiled from various sources and are summarized below.

General and Chemical Properties

Property	Value	Citation(s)
IUPAC Name	(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol	[1]
Molecular Formula	C ₂₀ H ₂₃ NO ₄	[2][3]
Molecular Weight	341.4 g/mol	[2][3]
Monoisotopic Mass	341.16270821 Da	[2]
CAS Number	13063-54-2	[3]
Appearance	Yellow powder	
Predicted pKa	10.30 ± 0.20	

Physical Properties

Property	Value	Citation(s)
Melting Point	235-236 °C	
Solubility	Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
DMSO: 11 mg/mL (32.22 mM)	[3]	
DMSO: 33.33 mg/mL (97.63 mM) - requires sonication.		
DMSO: Slightly Soluble (0.1-1 mg/mL)		
Predicted XLogP3	2.9	[2]
Topological Polar Surface Area	51.2 Å ²	[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to **(+)-Corypalmine**.

Melting Point Determination

The melting point is a critical indicator of purity.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **(+)-Corypalmine** sample is completely dry and finely powdered.[\[4\]](#) If necessary, grind the crystalline sample using a clean, dry mortar and pestle.
- Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the powder down. A sample height of 1-2 mm is sufficient.[\[5\]](#)[\[6\]](#)
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Initial Determination (Rapid Scan): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[\[5\]](#)
- Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last solid crystal disappears (the end

of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[2][3][7]

Materials:

- **(+)-Corypalmine** solid
- Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
- Glass vials or flasks with tight-fitting caps
- Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)
- Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Sample Preparation: Add an excess amount of solid **(+)-Corypalmine** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[3]
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[2] Care must be taken to avoid disturbing the equilibrium (e.g., by temperature changes).[3]

- Quantification: Prepare a series of standard solutions of **(+)-Corypalmine** of known concentrations. Analyze both the standards and the saturated filtrate using a suitable analytical method (e.g., UV-Vis or HPLC) to determine the concentration of the dissolved compound.
- Reporting: The determined concentration represents the solubility of **(+)-Corypalmine** in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds like alkaloids.[\[8\]](#)[\[9\]](#)

Materials:

- (+)-Corypalmine** sample
- Calibrated pH meter and electrode
- Automated titrator or burette
- Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
- Solvent (e.g., water, or a water-methanol co-solvent for sparingly soluble compounds)[\[10\]](#)
- Inert gas (e.g., nitrogen)

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **(+)-Corypalmine** sample in the chosen solvent to a known concentration (e.g., 1 mM).[\[8\]](#)
- System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[\[8\]](#)
- Titration: Immerse the pH electrode in the solution. If titrating a basic substance, add the acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa corresponds to the pH at the half-equivalence point.
- Replication: Perform the titration multiple times (at least three) to ensure reproducibility and report the average pKa value with the standard deviation.^[8]

Spectroscopic Analysis Protocols

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly related to conjugated systems.^[11]

Procedure:

- Solvent Selection: Choose a UV-transparent solvent in which **(+)-Corypalmine** is soluble (e.g., methanol or ethanol).
- Sample Preparation: Prepare a dilute solution of **(+)-Corypalmine** in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
- Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum. The wavelengths of maximum absorbance (λ_{max}) are characteristic of the compound's chromophores.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of high-purity **(+)-Corypalmine** in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Place the tube in the NMR spectrometer. Acquire standard 1D spectra (^1H and ^{13}C) and, if necessary, 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals unambiguously. Key parameters such as relaxation delay (D_1) should be set appropriately (e.g., $D_1 \geq 5 \times T_1$) for quantitative accuracy.

Mass spectrometry provides information about the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and elemental composition.[12]

Procedure:

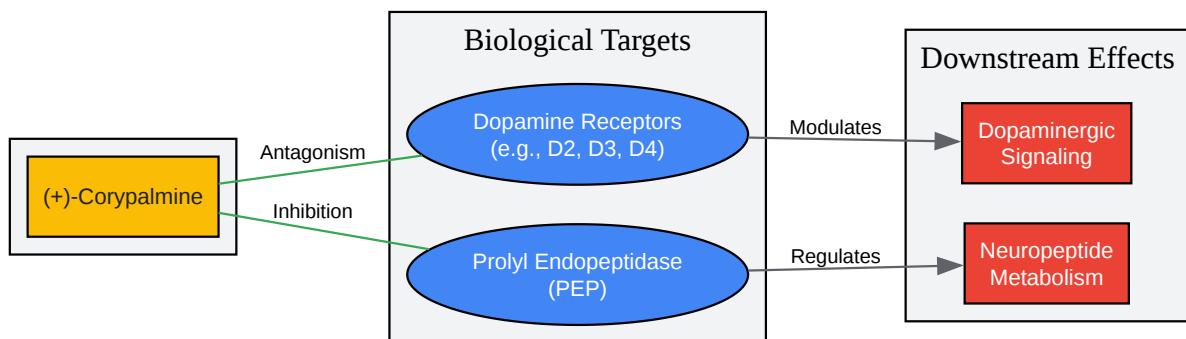
- Sample Introduction: Introduce a dilute solution of **(+)-Corypalmine** into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.
- Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is common for alkaloids, which readily form $[\text{M}+\text{H}]^+$ ions.[12]
- Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.
- High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF, Orbitrap). The exact mass obtained can be used to confirm the elemental formula.
- Tandem MS (MS/MS): To gain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and mechanisms involving **(+)-Corypalmine**.

Mechanism of Action

(+)-Corypalmine has been identified as an antagonist of dopamine receptors and an inhibitor of prolyl endopeptidase (PEP).[13][14][15]

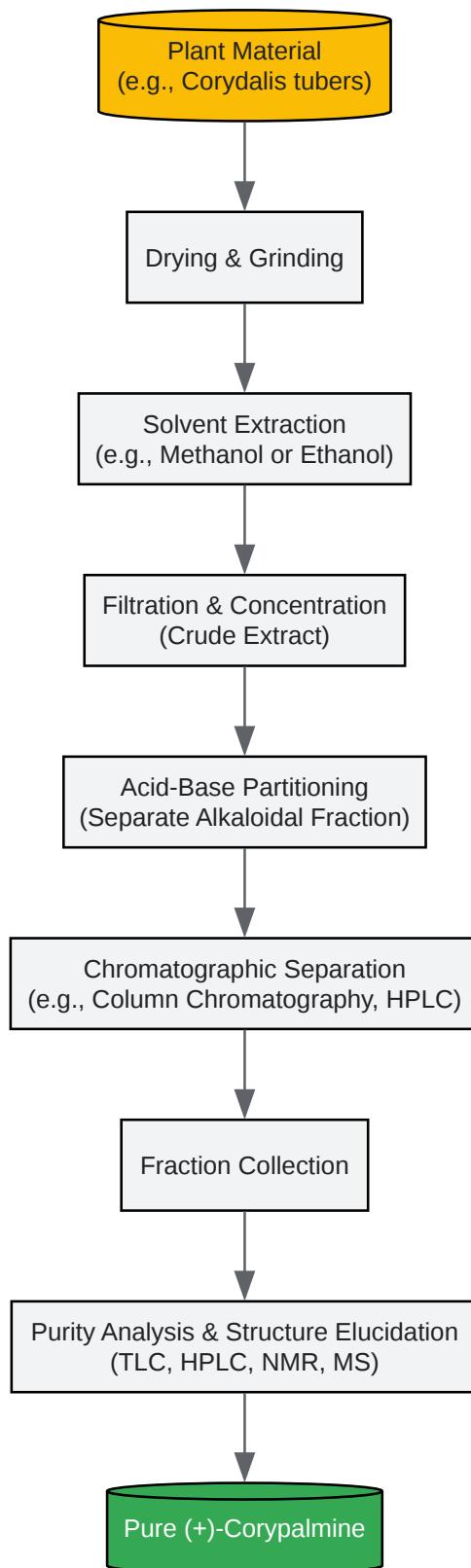


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Caption: Mechanism of Action for **(+)-Corypalmine**.

General Experimental Workflow for Alkaloid Isolation

This workflow outlines the typical steps for extracting and isolating tetrahydroprotoberberine alkaloids from a plant source like Corydalis.[16][17][18]

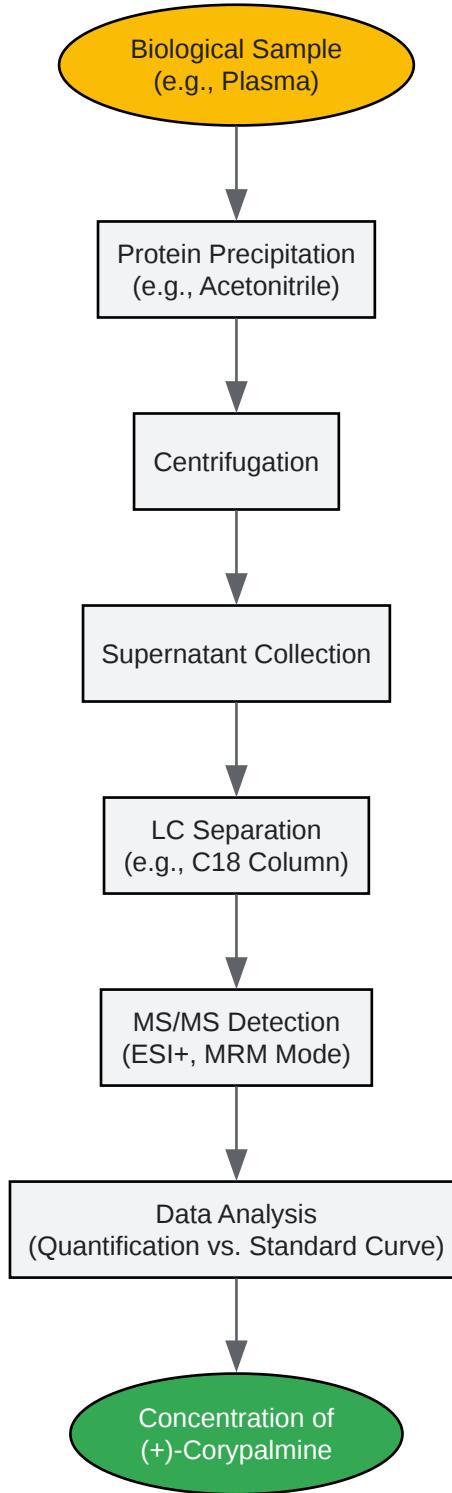


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Caption: Generalized workflow for the isolation of **(+)-Corypalmine**.

Analytical Workflow for Quantification

This diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of **(+)-Corypalmine** in a biological matrix.



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Caption: Analytical workflow for **(+)-Corypalmine** quantification.

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